molecular formula C10H10O B1527585 [4-(Prop-1-yn-1-yl)phenyl]methanol CAS No. 1360803-46-8

[4-(Prop-1-yn-1-yl)phenyl]methanol

Cat. No.: B1527585
CAS No.: 1360803-46-8
M. Wt: 146.19 g/mol
InChI Key: NWFNSGJGQYFTFA-UHFFFAOYSA-N
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Description

[4-(Prop-1-yn-1-yl)phenyl]methanol is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds with a light-activated benzophenone and alkyne tag have been used for chemical probe synthesis . These probes can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .

Mode of Action

The mode of action of [4-(Prop-1-yn-1-yl)phenyl]methanol involves the interaction of the compound with its targets, leading to changes in the target’s function. The compound can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target . This suggests that the compound may act by forming a covalent bond with its target, thereby modifying the target’s function.

Biochemical Analysis

Biochemical Properties

[4-(Prop-1-yn-1-yl)phenyl]methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase B (MAO-B), which is involved in the oxidative deamination of monoamines . The interaction between this compound and MAO-B can lead to the formation of reactive intermediates that may influence various biochemical pathways. Additionally, this compound can interact with proteins and other biomolecules through covalent modifications, potentially altering their function and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as STAT3, which plays a crucial role in cell growth and differentiation . By binding to STAT3, this compound can inhibit its activation, thereby affecting downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, the interaction with MAO-B results in the formation of reactive intermediates that can modify other biomolecules . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. This compound can also influence gene expression by binding to transcription factors and altering their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and can affect cellular processes differently. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, this compound can exhibit toxic or adverse effects . Studies have shown that high doses of the compound can lead to oxidative stress, cellular damage, and alterations in metabolic pathways. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the overall activity and function of this compound in biological systems. Additionally, the compound can affect metabolic flux and metabolite levels, potentially altering cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of the compound can also be affected by its binding to proteins and other biomolecules, which can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biochemical properties.

Properties

IUPAC Name

(4-prop-1-ynylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFNSGJGQYFTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360803-46-8
Record name [4-(prop-1-yn-1-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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